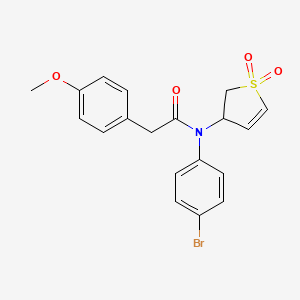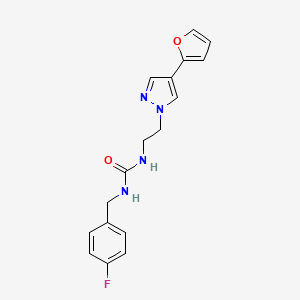![molecular formula C25H27NO6 B2930881 3-(3,4-dimethoxyphenyl)-2-methyl-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one CAS No. 929402-79-9](/img/structure/B2930881.png)
3-(3,4-dimethoxyphenyl)-2-methyl-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,4-dimethoxyphenyl)-2-methyl-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a useful research compound. Its molecular formula is C25H27NO6 and its molecular weight is 437.492. The purity is usually 95%.
BenchChem offers high-quality 3-(3,4-dimethoxyphenyl)-2-methyl-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3,4-dimethoxyphenyl)-2-methyl-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Thermally Curable Monomers and Polymers
Compounds bearing the chromeno[8,7-e][1,3]oxazin-4(8H)-one moiety have been investigated for their utility in creating new monomers and polymers with desirable properties. For example, Kiskan and Yagcı (2007) synthesized a monomer that combines benzoxazine and coumarin rings, exploring its photodimerization and thermal curing behavior. This research demonstrates the potential of such compounds in developing novel materials with specific thermal and optical properties, useful in coatings, adhesives, and other polymer-based applications (Kiskan & Yagcı, 2007).
Catalytic Hydrogenation and Chemical Transformations
Research on structurally related dihydro-oxazines has unveiled their utility in catalytic hydrogenation processes, leading to a variety of functionalized products. For instance, Sukhorukov et al. (2008) studied the hydrogenation of methyl 2-(5,6-dihydro-4H-1,2-oxazin-3-yl)acetates to produce dynamic mixtures of enamines and tetrahydro-2-furanamines. This work highlights the versatility of oxazine derivatives in synthetic organic chemistry, serving as intermediates for the synthesis of complex molecules with potential applications in drug development and materials science (Sukhorukov et al., 2008).
Optoelectronic Materials
The synthesis and characterization of pi-extended ethynyl- and butadiynyl-2,5-diphenyl-1,3,4-oxadiazole derivatives, as conducted by Wang et al. (2006), reveal the potential of oxadiazole and related oxazine derivatives in the development of molecular wires and optoelectronic materials. These compounds exhibit interesting redox, structural, and optoelectronic properties, indicating their utility in electronic devices, such as organic light-emitting diodes (OLEDs) and solar cells (Wang et al., 2006).
Synthesis of Heterocyclic Derivatives
The palladium-catalyzed oxidative cyclization-alkoxycarbonylation of substituted gamma-oxoalkynes, researched by Bacchi et al. (2005), showcases the synthetic utility of oxazine derivatives in constructing a variety of heterocyclic structures, including tetrahydrofuran, dioxolane, and oxazoline derivatives. Such methodologies expand the toolbox of synthetic organic chemists, allowing for the efficient synthesis of complex heterocyclic compounds that could have pharmaceutical and materials science applications (Bacchi et al., 2005).
Propiedades
IUPAC Name |
3-(3,4-dimethoxyphenyl)-2-methyl-9-(oxolan-2-ylmethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27NO6/c1-15-23(16-6-8-21(28-2)22(11-16)29-3)24(27)18-7-9-20-19(25(18)32-15)13-26(14-31-20)12-17-5-4-10-30-17/h6-9,11,17H,4-5,10,12-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCLFBXFGFUSTAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C3=C(C=C2)OCN(C3)CC4CCCO4)C5=CC(=C(C=C5)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-dimethoxyphenyl)-2-methyl-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-amino-N-(3-hydroxyphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2930799.png)
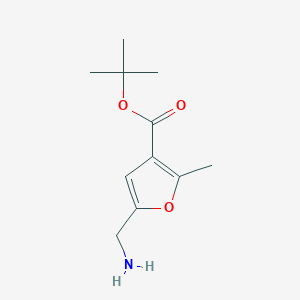
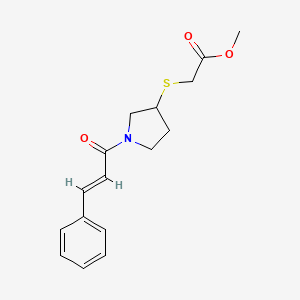
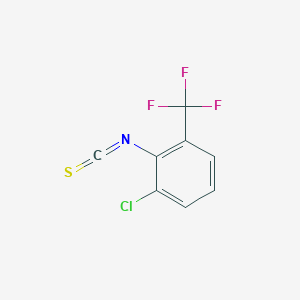
![3-amino-N-(4-bromo-2-fluorophenyl)-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2930803.png)
![5-Chloro-2-[(1-methylpyrrolidin-3-yl)oxy]pyridine](/img/structure/B2930804.png)

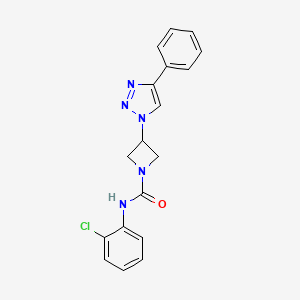

![8-butyl-1,7-dimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2930809.png)

